molecular formula C16H14ClFN2O6S B13347937 Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]- CAS No. 30885-83-7

Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-

Cat. No.: B13347937
CAS No.: 30885-83-7
M. Wt: 416.8 g/mol
InChI Key: HKBZLILNSOAMCJ-UHFFFAOYSA-N
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Description

4-(4-(2-Chloro-4-nitrophenoxy)butanamido)benzene-1-sulfonyl fluoride is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro-nitrophenoxy group, a butanamido linkage, and a benzene sulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Chloro-4-nitrophenoxy)butanamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chloro-4-nitrophenol with butanoyl chloride to form 2-chloro-4-nitrophenoxybutanoic acid. This intermediate is then reacted with benzene-1-sulfonyl fluoride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Chloro-4-nitrophenoxy)butanamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and butanamido moieties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and thiols, typically under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride are used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.

    Reduction: The primary product is the corresponding amine derivative.

    Oxidation: Oxidized products may include quinones and carboxylic acids.

Scientific Research Applications

4-(4-(2-Chloro-4-nitrophenoxy)butanamido)benzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(2-Chloro-4-nitrophenoxy)butanamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Nitrophenoxy)benzamide: Shares the nitrophenoxy and benzamide moieties but lacks the sulfonyl fluoride group.

    2-Chloro-4-nitrophenol: Contains the chloro-nitrophenoxy group but lacks the butanamido and sulfonyl fluoride moieties.

    Benzene-1-sulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the complex aromatic and butanamido linkages.

Uniqueness

4-(4-(2-Chloro-4-nitrophenoxy)butanamido)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl fluoride group, in particular, enhances its potential as an enzyme inhibitor and reactive intermediate in organic synthesis .

Properties

CAS No.

30885-83-7

Molecular Formula

C16H14ClFN2O6S

Molecular Weight

416.8 g/mol

IUPAC Name

4-[4-(2-chloro-4-nitrophenoxy)butanoylamino]benzenesulfonyl fluoride

InChI

InChI=1S/C16H14ClFN2O6S/c17-14-10-12(20(22)23)5-8-15(14)26-9-1-2-16(21)19-11-3-6-13(7-4-11)27(18,24)25/h3-8,10H,1-2,9H2,(H,19,21)

InChI Key

HKBZLILNSOAMCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

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